![molecular formula C13H16N2O B2823599 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 876715-56-9](/img/structure/B2823599.png)
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
“8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a biochemical used for proteomics research . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles .
Synthesis Analysis
A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The condensation occurs sufficiently readily if there is an electron-donating substituent at the para-position of the benzene ring of phenylhydrazine .Scientific Research Applications
Synthetic Studies and Chemical Confirmation
Research by Watanabe et al. (1993) detailed synthetic studies on indoles, confirming the synthetic route for the benz[f]indole skeleton and its applications. This work demonstrated the chemical transformation of ethyl 9-methoxybenz[f]indole to various derivatives, establishing a method for synthesizing benz[f]indoles, which are structurally related to the compound of interest (Watanabe, Miyagi, & Murakami, 1993).
Reactivity with Indole Analogs
Kurihara et al. (1980) described the reactions of certain ethoxymethylene derivatives with indole analogs, leading to the formation of pyrimido[1,2-a]indoles and other derivatives. This study highlights the compound's potential as a building block in the synthesis of complex indole derivatives (Kurihara, Tani, Imai, & Nasu, 1980).
Synthesis of Perhydro-6H-pyrido[2,1-i]indole Derivatives
Tsuda et al. (1992) developed a method for synthesizing a physiologically important skeleton, perhydro-6H-pyrido[2,1-i]indole, demonstrating the versatility of such compounds in medicinal chemistry (Tsuda, Ishiura, Hosoi, & Isobe, 1992).
Development of Electrophilic Indole and Pyrrole Reagents
Caramenti and Waser (2017) reported the discovery and use of benziodoxol(on)e hypervalent iodine reagents for the C-H functionalization of arenes. This work opens new avenues for the synthesis and functionalization of indole and pyrrole derivatives, showcasing the potential for novel reactions involving compounds similar to 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Caramenti & Waser, 2017).
Exploration of Heteroaryl-Substituted Imidazo[1,5-a]indole
Kong et al. (2018) explored the synthesis of heteroaryl-substituted imidazo[1,5-a]indole via aerobic C2-H functionalizations, demonstrating the compound's relevance in drug discovery. This study underscores the importance of such derivatives in developing new therapeutic agents (Kong, Chen, Wang, Dai, & Yu, 2018).
Mechanism of Action
Target of Action
The primary target of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the 5-HT6 receptors . These receptors are a subtype of serotonin receptors, which play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its target receptors by binding to the active site. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . This interaction triggers a series of biochemical reactions that lead to changes in cellular function.
Result of Action
The compound has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The proliferation of these cell lines was inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
properties
IUPAC Name |
8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-16-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVSQAVRUZMEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323621 |
Source
|
Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
876715-56-9 |
Source
|
Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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